molecular formula C12H11NOS B6414430 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% CAS No. 1262010-63-8

4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95%

Cat. No. B6414430
CAS RN: 1262010-63-8
M. Wt: 217.29 g/mol
InChI Key: PMPNCLGSZPDWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-(4-methylthiophenyl)pyridine, also known as 4-HMP, is a synthetic aromatic compound with a wide range of applications in the scientific research community. 4-HMP is a versatile molecule, offering a unique combination of properties that make it an ideal choice for a variety of experiments.

Scientific Research Applications

4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has been used in a variety of scientific research applications, including:
1. Drug discovery: 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has been used to identify potential new drugs, as it can be used to screen for compounds that bind to specific proteins or enzymes.
2. Protein structure and function studies: 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% can be used to study the structure and function of proteins, as it can be used to probe and identify active sites.
3. Molecular modeling: 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% can be used to create 3D models of molecules, which can be used to study the structure and function of proteins.
4. Fluorescence studies: 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% can be used to study the fluorescence of molecules, as it can be used to detect the presence of certain molecules.

Mechanism of Action

4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% is an aromatic compound, which means that it can interact with other molecules through π-π interactions. This type of interaction involves the overlap of the molecular orbitals of the two molecules, which can lead to the formation of a weak bond. This type of interaction is important for the binding of 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% to proteins and enzymes, as it allows for the formation of a weak but stable bond.
Biochemical and Physiological Effects
4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has been found to have a variety of biochemical and physiological effects, including:
1. Anti-inflammatory effects: 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has been found to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
2. Antioxidant effects: 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has been found to have antioxidant effects, as it can scavenge free radicals and reduce oxidative stress.
3. Neuroprotective effects: 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has been found to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

Advantages:
1. 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% is a versatile molecule, which makes it ideal for a variety of lab experiments.
2. 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% is a relatively inexpensive compound, which makes it accessible to a wide range of researchers.
3. 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% is relatively stable, which makes it ideal for long-term experiments.
Limitations:
1. 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% is not water soluble, which can limit its use in aqueous solutions.
2. 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has a relatively low solubility in organic solvents, which can limit its use in organic solvents.
3. 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% can be degraded by light, which can limit its use in light-sensitive experiments.

Future Directions

1. Development of new synthesis methods: 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% can be synthesized in a variety of ways, but there is still room for improvement. New synthesis methods could lead to more efficient and cost-effective production of 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95%.
2. Development of new applications: 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has a variety of applications, but there is still potential for new applications. For example, 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% could be used to study the structure and function of proteins or to develop new drugs.
3. Development of new derivatives: 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% can be modified to create new derivatives, which could have a variety of applications. For example, new derivatives could be used to study the structure and function of proteins or to develop new drugs.
4. Development of new analytical methods: 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% can be analyzed using a variety of methods, but there is still potential for new methods. For example, new analytical methods could be used to study the structure and function of proteins or to develop new drugs.
5. Development of new delivery systems: 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% can be delivered using a variety of delivery systems, but there is still potential for new delivery systems. For example, new delivery systems could be used to deliver 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% to specific locations in the body.
6. Development of new formulations: 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% can be formulated into a variety of formulations, but there is still potential for new formulations. For example, new formulations could be used to improve the stability or solubility of 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95%.
7. Development of new storage methods: 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% can be stored using a variety of methods, but there is still potential for new storage methods. For example, new storage methods could be used to improve the stability or solubility of 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95%.

Synthesis Methods

4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% can be synthesized in a variety of ways, including the following:
1. Synthesis from 4-methylthiophenol: 4-methylthiophenol can be reacted with acetyl chloride in the presence of a base, such as pyridine, to form 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95%.
2. Synthesis from 4-methylthiophenyl bromide: 4-methylthiophenyl bromide can be reacted with potassium hydroxide in the presence of a base, such as pyridine, to form 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95%.
3. Synthesis from 4-methylthiophenyl chloride: 4-methylthiophenyl chloride can be reacted with potassium hydroxide in the presence of a base, such as pyridine, to form 4-Hydroxy-2-(4-methylthiophenyl)pyridine, 95%.

properties

IUPAC Name

2-(4-methylsulfanylphenyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-11-4-2-9(3-5-11)12-8-10(14)6-7-13-12/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPNCLGSZPDWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-(4-methylthiophenyl)pyridine

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